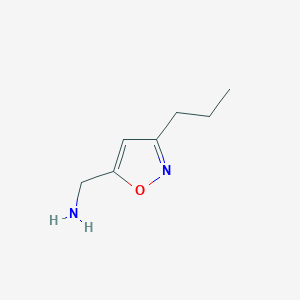

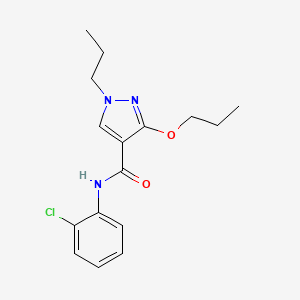

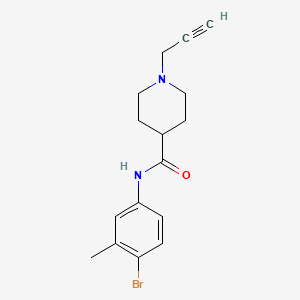

![molecular formula C17H16N2O2S B2662211 N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide CAS No. 866010-77-7](/img/structure/B2662211.png)

N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide” is a type of benzenesulfonamide derivative . It has been synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran .

Synthesis Analysis

The synthesis of “N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide” involves the use of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran . The synthesized compounds were evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines .Molecular Structure Analysis

The molecular structure of “N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide” is complex. The amide group arrangement S(1)-N(1)-C(1) and phenyl ring C1-C6 are not in the same plane, suggesting a lack of coupling between the nitrogen lone pair and aromatic electrons .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide” are complex and involve multiple steps. The synthesized compounds were evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines .Applications De Recherche Scientifique

Anticancer Activity

N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have been synthesized and evaluated for their anticancer activity across different human tumor cell lines. A particular compound exhibited significant anticancer activity, inducing apoptosis and cell cycle arrest in cancer cells. This highlights the compound's potential as a therapeutic agent in cancer treatment (Żołnowska et al., 2018).

Catalysis and Hydrogenation

Research has also focused on the application of sulfonamide derivatives in catalysis, particularly in the transfer hydrogenation of ketones. Studies show that certain precatalysts derived from pyridinesulfonamide are efficient in hydrogenation reactions, operating under mild conditions without the need for basic additives or halide abstractors, which is remarkable for green chemistry applications (Ruff et al., 2016).

Molecular Structure and Spectroscopy

Comprehensive structural studies on sulfamethazine Schiff-base derivatives reveal insights into their molecular stability, hyperconjugative interactions, and electronic structures. These findings are crucial for understanding the physicochemical properties of sulfonamide compounds, offering valuable information for designing new materials with specific electronic or optical characteristics (Mansour & Ghani, 2013).

Antimicrobial Activity

Sulfonamide derivatives have been shown to possess strong antimicrobial properties. For instance, N-pyridin-3-yl-benzenesulfonamide demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents (Ijuomah et al., 2022).

Orientations Futures

The future directions for the research on “N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide” could involve further exploration of its anticancer activity and potential applications in cancer treatment . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process.

Propriétés

IUPAC Name |

N-[(4-pyrrol-1-ylphenyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-22(21,17-6-2-1-3-7-17)18-14-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-13,18H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJMLKNPWDYBFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

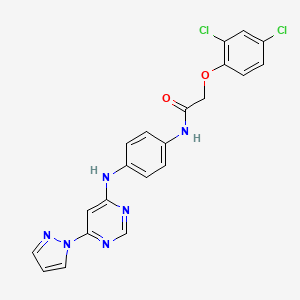

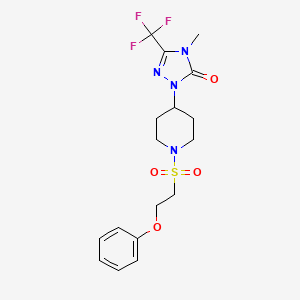

![N-(3-bromophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2662128.png)

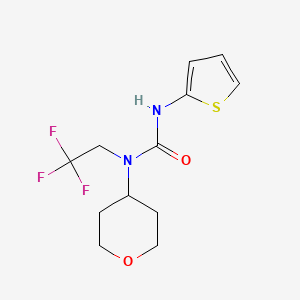

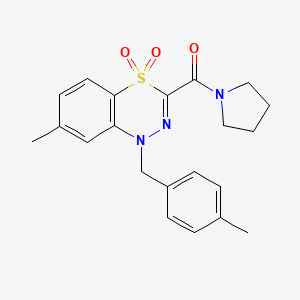

![2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone](/img/structure/B2662132.png)

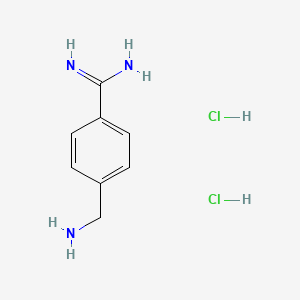

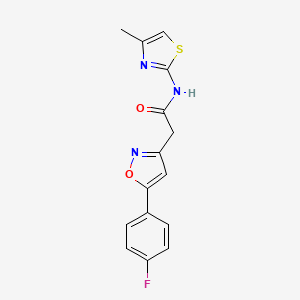

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2662139.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2662150.png)